![molecular formula C16H13N3O5S B2710553 3-amino-2-[(4-methoxyphenyl)carbamoyl]-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylic acid CAS No. 438622-93-6](/img/structure/B2710553.png)

3-amino-2-[(4-methoxyphenyl)carbamoyl]-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

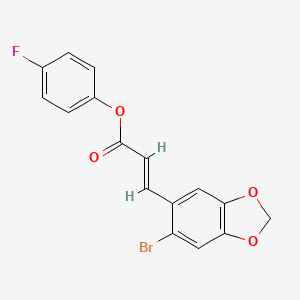

This compound is a complex organic molecule that contains several functional groups, including an amino group (-NH2), a carboxylic acid group (-COOH), and a carbamoyl group (-CONH2). It also features a thieno[2,3-b]pyridine core, which is a bicyclic structure consisting of a thiophene ring fused with a pyridine ring .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and a bicyclic core. The exact structure would depend on the positions of these groups on the thieno[2,3-b]pyridine ring .Chemical Reactions Analysis

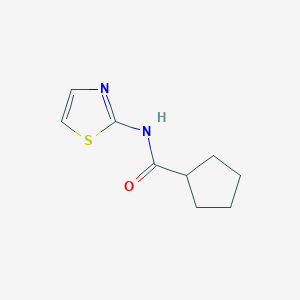

This compound could potentially participate in a variety of chemical reactions. The amino group could act as a nucleophile in substitution reactions, the carbamoyl group could participate in reactions with acids or bases, and the carboxylic acid group could undergo reactions typical for carboxylic acids, such as esterification .Scientific Research Applications

Chemical Synthesis and Methodology Development

Research on thieno[2,3-d]pyrimidines has established new methods for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, potentially applicable to thieno[2,3-b]pyridine derivatives for expanding the synthetic toolbox available to chemists working with similar compounds (Santilli, Kim, & Wanser, 1971). These methodologies could facilitate the synthesis of new drugs or materials with enhanced properties.

Electrosynthesis and Functional Group Transformations

Electrochemical reduction of pyridine derivatives, including those with carboxylic acid functionalities, has been explored for its potential in synthesizing reduced or modified pyridine compounds, offering a green chemistry approach to synthesizing new derivatives (Nonaka, Kato, Fuchigami, & Sekine, 1981). This research could provide insights into developing novel electrochemical methods for functionalizing or modifying thieno[2,3-b]pyridine derivatives.

Antimicrobial and Antiproliferative Activities

The antimicrobial and antiproliferative activities of thieno[2,3-b]pyridine derivatives have been a focus of research, indicating potential applications in developing new antibacterial and anticancer agents. For example, synthesis and evaluation of tumor cell growth inhibition by methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates revealed structure-activity relationships and effects on cell cycle and apoptosis, suggesting their utility in cancer research (Queiroz et al., 2011). These studies underscore the potential of thieno[2,3-b]pyridine derivatives in medicinal chemistry, specifically in designing new therapeutic agents.

Supramolecular Chemistry and Material Science

The development of supramolecular structures based on pyridine derivatives, including those with carboxylic acid functionalities, suggests applications in material science and nanotechnology. Research into the supramolecular adducts of 4-dimethylaminopyridine and carboxylic acids constructed by classical H-bonds and various noncovalent interactions (Fang et al., 2020) highlights the potential of thieno[2,3-b]pyridine derivatives in forming complex structures for applications in molecular recognition, sensing, and materials engineering.

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-amino-2-[(4-methoxyphenyl)carbamoyl]-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O5S/c1-24-8-4-2-7(3-5-8)18-14(21)12-11(17)9-6-10(16(22)23)13(20)19-15(9)25-12/h2-6H,17H2,1H3,(H,18,21)(H,19,20)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSALYRHGOIGDHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)NC(=O)C(=C3)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(tert-butyl)phenyl]-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione](/img/structure/B2710473.png)

![Ethyl 4-[2-(2,4-dioxo-1H-quinazolin-3-yl)acetyl]piperazine-1-carboxylate](/img/structure/B2710474.png)

![3-(Tert-butyl)-6-nitroindeno[3,2-C]isoxazol-4-one](/img/structure/B2710476.png)

![3-(3,5-dimethylphenyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2710477.png)

![3-[6-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxohexyl]-2-hydroxyquinazolin-4(3H)-one](/img/structure/B2710479.png)

![N-benzyl-N-(3,5-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2710481.png)

![7-isopropyl-1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2710482.png)

![3-Chloro-4-[3-(hydroxymethyl)piperidin-1-yl]-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2710487.png)

![1-(4-Methoxyphenyl)sulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2710490.png)